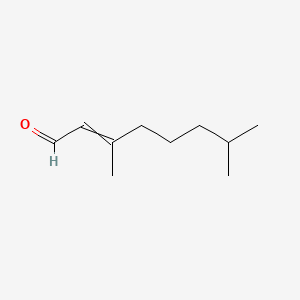
5-(3-Fluorophenyl)-1,3,4-thiadiazole-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Fluorophenyl)-1,3,4-thiadiazole-2-thiol is a heterocyclic compound that contains a thiadiazole ring substituted with a fluorophenyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and antifungal properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorophenyl)-1,3,4-thiadiazole-2-thiol typically involves the cyclization of appropriate thiosemicarbazide derivatives. One common method includes the reaction of 3-fluorobenzoyl chloride with thiosemicarbazide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-(3-Fluorophenyl)-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Cyclization: Dehydrating agents like phosphorus oxychloride (POCl3) are used to facilitate cyclization reactions.
Major Products Formed
Disulfides: Formed from the oxidation of the thiol group.
Substituted Derivatives: Various substituted derivatives can be formed depending on the reagents used in substitution reactions.
科学的研究の応用
5-(3-Fluorophenyl)-1,3,4-thiadiazole-2-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal activities.
Industry: Used in the development of new materials with specific properties, such as fluorescence.
作用機序
The mechanism of action of 5-(3-Fluorophenyl)-1,3,4-thiadiazole-2-thiol involves its interaction with biological targets such as enzymes and receptors. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. Additionally, the fluorophenyl group can enhance the compound’s binding affinity to specific molecular targets, contributing to its biological effects .
類似化合物との比較
Similar Compounds
- 5-(3-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
- 5-(3-Bromophenyl)-1,3,4-thiadiazole-2-thiol
- 5-(3-Methylphenyl)-1,3,4-thiadiazole-2-thiol
Comparison
Compared to its analogs, 5-(3-Fluorophenyl)-1,3,4-thiadiazole-2-thiol exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can enhance the compound’s metabolic stability and binding affinity to biological targets. This makes it a valuable compound for medicinal chemistry research .
特性
CAS番号 |
276254-76-3 |
|---|---|
分子式 |
C8H5FN2S2 |
分子量 |
212.3 g/mol |
IUPAC名 |
5-(3-fluorophenyl)-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C8H5FN2S2/c9-6-3-1-2-5(4-6)7-10-11-8(12)13-7/h1-4H,(H,11,12) |
InChIキー |
KMUGZQUJQXAZQC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)C2=NNC(=S)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![n-(2,6-Dimethylphenyl)-2-(methyloxy)-4-[(4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B13939818.png)
![Tert-butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate](/img/structure/B13939824.png)
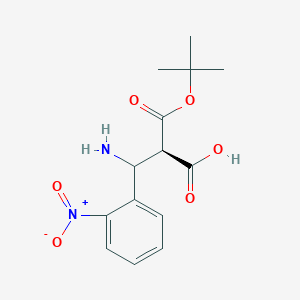
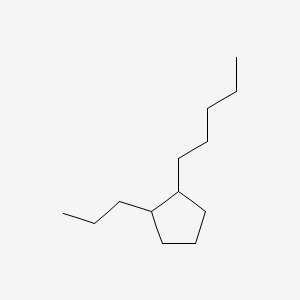

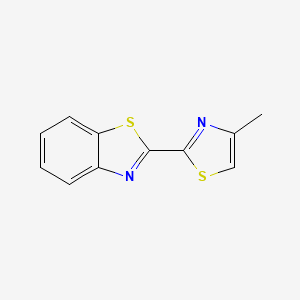
![5-Methoxypyrido[2,3-d]pyridazine](/img/structure/B13939861.png)
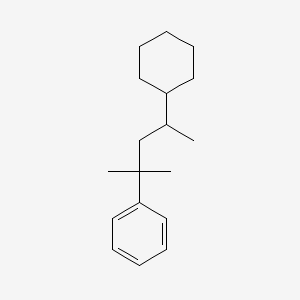
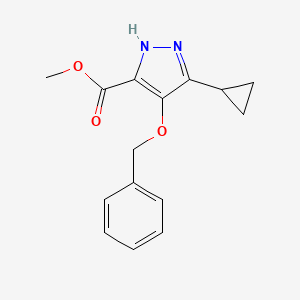
![9,10-Anthracenedione, 2-acetyl-1-amino-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13939885.png)



